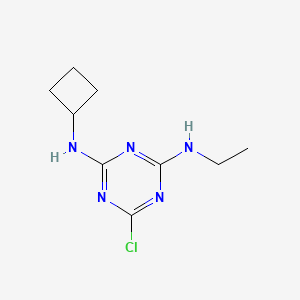
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- is a derivative of the triazine family, characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is notable for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. For instance, the reaction of cyanuric chloride with cyclobutylamine and ethylamine in the presence of a base such as sodium carbonate can yield the desired compound. The reaction is usually carried out in an ice bath to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form diamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-: Similar in structure but lacks the cyclobutyl group.
Simazine: Another triazine derivative used as a herbicide, characterized by the presence of ethylamino groups.
Atrazine: A widely used herbicide with similar triazine core but different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- is unique due to the presence of both cyclobutyl and ethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
102587-50-8 |
|---|---|
Molekularformel |
C9H14ClN5 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
6-chloro-2-N-cyclobutyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H14ClN5/c1-2-11-8-13-7(10)14-9(15-8)12-6-4-3-5-6/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
LQMSJZJWUAIFCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)Cl)NC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



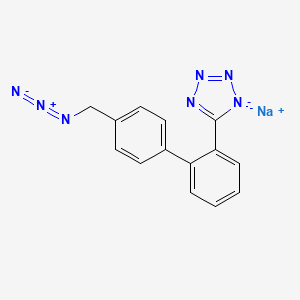
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
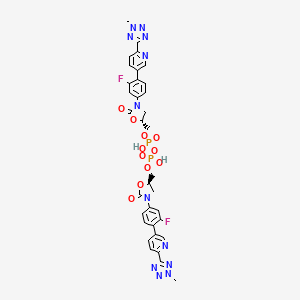
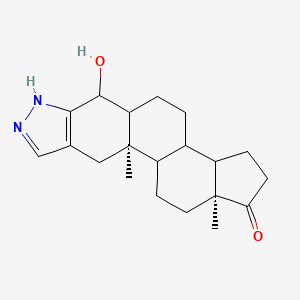
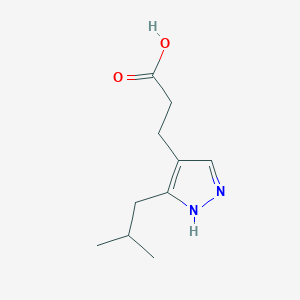
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
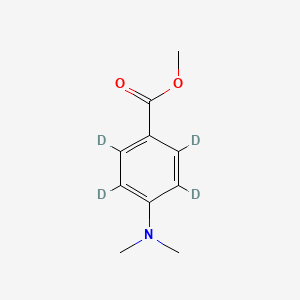

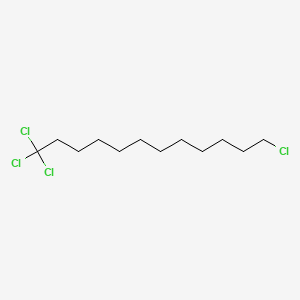
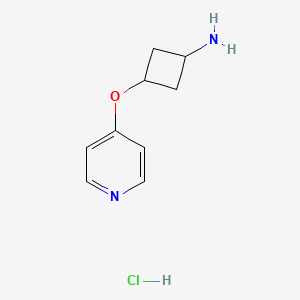

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
